

Introduction: The Master Regulator of Immune Trafficking

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest						
Compound Name:	CCR7 Ligand 1					
Cat. No.:	B2820829	Get Quote				

The adaptive immune system relies on the precise migration and interaction of immune cells within specialized microenvironments.[1] The CCR7/CCL19 axis is a cornerstone of this process, primarily responsible for guiding dendritic cells (DCs) and T lymphocytes to secondary lymphoid organs (SLOs) such as lymph nodes, where immune responses are initiated and shaped.[1][2][3] CCR7, a G-protein coupled receptor (GPCR), and its ligands, CCL19 and CCL21, orchestrate the homing of these cells, making this axis a critical checkpoint in the generation of immunity and the maintenance of tolerance.[2] Dysregulation of CCR7 signaling is implicated in various pathologies, including autoimmune diseases and cancer metastasis, making it a promising target for therapeutic intervention.

Core Components: The Receptor and Its Ligand

- CCR7 (CD197): A seven-transmembrane GPCR expressed on various immune cells, including naive and central memory T cells, regulatory T cells, mature DCs, and some B cells. Upregulation of CCR7 on DCs upon maturation is a critical step that licenses them to leave peripheral tissues and migrate to draining lymph nodes.
- CCL19 (MIP-3β, ELC): One of the two specific ligands for CCR7. It is primarily secreted by stromal cells and mature DCs within the T-cell zones of SLOs. Unlike its counterpart CCL21, which is also expressed on lymphatic endothelium and can be immobilized on glycosaminoglycans, CCL19 is thought to form soluble chemoattractant gradients. CCL19 is a potent inducer of CCR7 internalization and desensitization, a key difference from CCL21.



CCR7/CCL19 Signaling Pathways

Binding of CCL19 to CCR7 initiates a cascade of intracellular signaling events that dictate cellular responses like chemotaxis, survival, and activation. This signaling is primarily mediated through two distinct, yet interconnected, pathways: G-protein-dependent signaling and β -arrestin-dependent signaling.

G-Protein-Dependent Signaling

Upon CCL19 binding, CCR7 undergoes a conformational change, allowing it to act as a guanine nucleotide exchange factor (GEF) for heterotrimeric $G\alpha i$ proteins. This leads to the dissociation of the $G\alpha i$ subunit from the $G\beta y$ dimer, both of which activate downstream effectors. Key pathways include:

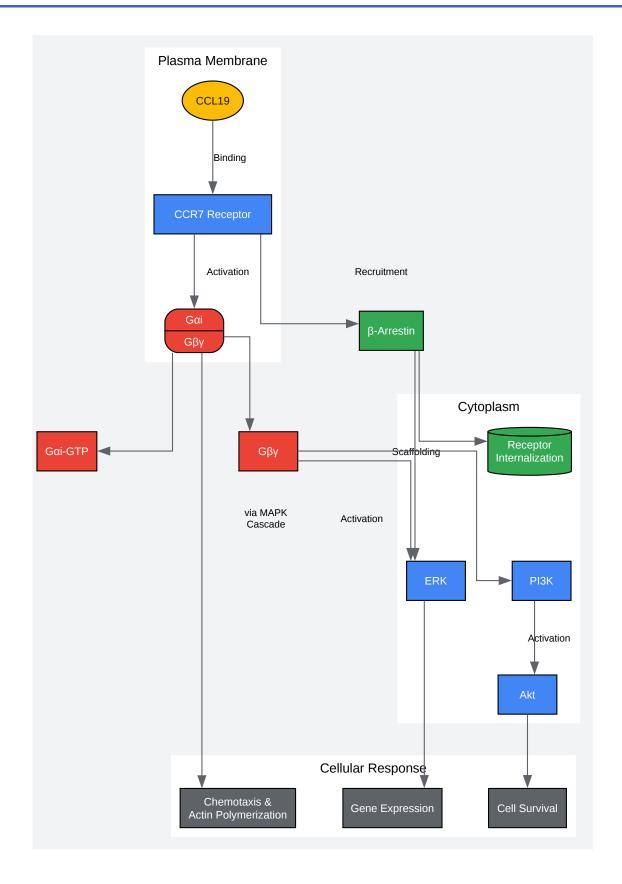
- PI3K/Akt Pathway: Activated Gβγ subunits recruit and activate Phosphoinositide 3-kinase (PI3K), leading to the phosphorylation of Akt. This pathway is crucial for promoting cell survival and proliferation.
- MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-regulated kinase (ERK), is activated downstream of CCR7. ERK5 has been specifically implicated in CCL19-mediated T-cell chemotaxis. This pathway regulates gene expression and cellular motility.

β-Arrestin-Dependent Signaling and Receptor Regulation

CCL19 is a particularly effective inducer of β -arrestin recruitment to CCR7. This has two major consequences:

- Receptor Desensitization and Internalization: β-arrestin binding uncouples the receptor from G-proteins, terminating the primary signal. It also acts as an adaptor protein to facilitate the internalization of the CCR7-CCL19 complex into endosomes, clearing the receptor from the cell surface.
- Biased Signaling: β-arrestin can act as a scaffold for other signaling molecules, initiating a wave of G-protein-independent signaling. This can lead to sustained activation of pathways like ERK, contributing to distinct cellular outcomes compared to G-protein signaling alone.





Click to download full resolution via product page

Caption: Simplified signaling cascade following CCL19 binding to CCR7.

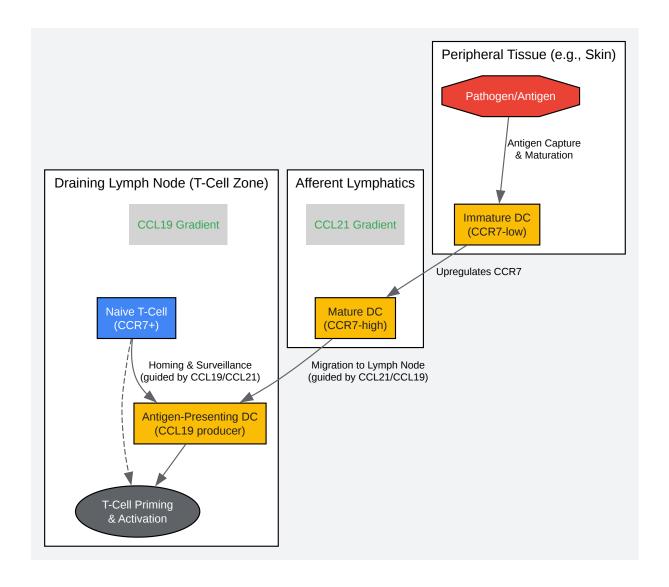


Role in Immune Cell Trafficking

The primary function of the CCR7/CCL19 axis is to direct the movement of DCs and T cells to and within SLOs, which is fundamental for initiating adaptive immunity.

- Dendritic Cell Migration: Immature DCs in peripheral tissues capture antigens. Upon
 activation by pathogens, they mature and upregulate CCR7 expression. This newfound
 sensitivity to CCL19 and CCL21 allows them to migrate from the tissue, enter lymphatic
 vessels, and home to the T-cell zone of the draining lymph node. This journey is essential for
 presenting the captured antigen to naive T cells.
- T-Cell Homing: Naive T cells continuously circulate between the blood and SLOs in a
 process of immune surveillance. Their entry into lymph nodes from the blood via high
 endothelial venules (HEVs) is critically dependent on CCR7. Once inside the lymph node,
 CCL19 and CCL21 gradients guide their migration within the paracortex, increasing the
 probability of encountering an antigen-presenting DC.
- Memory T-Cell Positioning: The CCR7/CCL19 axis also distinguishes between central memory T cells (TCM), which are CCR7-positive and reside in SLOs for rapid reactivation, and effector memory T cells (TEM), which are CCR7-negative and patrol peripheral tissues.





Click to download full resolution via product page

Caption: Logical flow of DC and T-cell trafficking to the lymph node.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the CCR7/CCL19 axis, compiled from various studies. These values can vary based on the cell type and experimental conditions used.

Table 1: Binding Affinities and Dissociation Constants (Kd)



Ligand	Receptor/Pepti de	Method	Dissociation Constant (Kd)	Source
CCL19	CCR7 (on cells)	Ligand Binding	~0.2 nM	N/A
CCL19	CCR7 N-terminal peptide (2-30)	NMR	12 ± 13 μM	
CCL19	CCR7 N-terminal peptide (5-11)	NMR	200 ± 100 μM	

| Ac-[NIe(72)]CCL-19(8-77) | CCR7 | GTP-yS Binding | KB ~350 nM (Antagonist) | |

Table 2: Functional Responses to CCR7/CCL19 Stimulation

Cell Type	Assay	Ligand/Conce ntration	Measured Response	Source
T-Cells	Chemotaxis	CCL19 (5 nM)	Strong chemotaxis	
Dendritic Cells	Chemotaxis	CCL19 (100 nM)	Effective KD ~100 nM	
PBMCs	Chemotaxis	CCL19 (50 ng/ml)	Increased cell migration	
Jurkat Cells	Apoptosis	CCL19	Time-dependent decrease in viability	

| CD8+ T-Cells | IFN-y Secretion | CCL19 | ~2-fold increase in IFN-y+ cells | |

Key Experimental Protocols Protocol 1: Chemotaxis (Transwell) Assay

Principle: This assay quantifies the directed migration of cells through a porous membrane in response to a chemoattractant gradient.



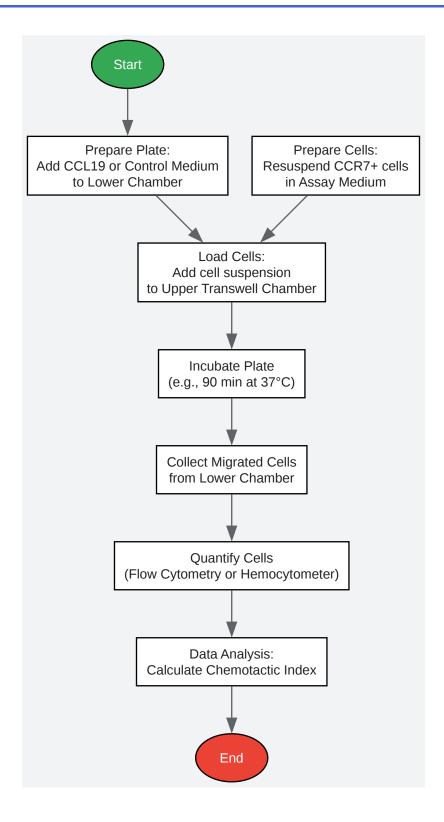
Reagents and Materials:

- Transwell inserts (e.g., 3.0 to 5.0 μm pore size for lymphocytes)
- 24-well plates
- CCR7-expressing cells (e.g., mature DCs, T-cell lines)
- Assay Medium: RPMI 1640 + 0.5% Bovine Serum Albumin (BSA)
- Chemoattractant: Recombinant human CCL19 (PeproTech or similar)
- Counting solution/method (e.g., Hemocytometer, flow cytometer)

Procedure:

- Prepare Chemoattractant Gradient: Add 600 μL of assay medium containing the desired concentration of CCL19 (e.g., 50 ng/mL) to the lower chambers of the 24-well plate. Add medium without CCL19 to negative control wells.
- Cell Preparation: Resuspend CCR7+ cells in assay medium at a concentration of 1-2 x 10⁶ cells/mL.
- Loading Cells: Add 100-300 μ L of the cell suspension to the upper chamber of each Transwell insert.
- Incubation: Place the plate in a humidified incubator at 37°C, 5% CO2 for 90 minutes to 3 hours. Incubation time should be optimized for the specific cell type.
- Cell Quantification: Carefully remove the Transwell inserts. Count the cells that have migrated into the lower chamber using a hemocytometer or a flow cytometer.
- Data Analysis: Calculate the chemotactic index by dividing the number of cells that migrated towards CCL19 by the number of cells that migrated towards the medium-only control.





Click to download full resolution via product page

Caption: Experimental workflow for a Transwell chemotaxis assay.



Protocol 2: Flow Cytometry for CCR7 Surface Expression

Principle: This protocol uses a fluorescently-labeled monoclonal antibody to detect and quantify the expression of CCR7 on the cell surface.

Reagents and Materials:

- Cells of interest (e.g., PBMCs, cultured T cells or DCs)
- FACS Buffer: PBS + 1% BSA
- Primary Antibody: PE-conjugated anti-human CCR7 mAb (e.g., Clone 150503) or an equivalent for murine studies.
- Isotype Control: PE-conjugated mouse IgG2a, kappa isotype control.
- Fixation Buffer (optional): 1% Paraformaldehyde in PBS.
- 5 mL FACS tubes.

Procedure:

- Cell Preparation: Aliquot up to 0.5 x 10⁶ cells per FACS tube.
- Pellet Cells: Centrifuge at 300-400 x g (approx. 1100 rpm) for 5 minutes. Discard the supernatant.
- Staining: Resuspend the cell pellet in 100 μL of cold FACS buffer containing the pre-titrated optimal concentration of anti-CCR7 antibody or the corresponding isotype control.
- Incubation: Incubate for 30-60 minutes at 4°C in the dark.
- Wash: Add 2-3 mL of cold FACS buffer and centrifuge as in step 2.
- Resuspension: Discard the supernatant and resuspend the cells in 300-500 μL of FACS buffer for immediate analysis on a flow cytometer. Alternatively, resuspend in fixation buffer for later analysis (store at 4°C, analyze within 24 hours).



Data Acquisition & Analysis: Acquire data on a flow cytometer. Gate on the live cell
population and analyze the fluorescence intensity in the appropriate channel (e.g., PE) to
determine the percentage of CCR7+ cells and the mean fluorescence intensity (MFI)
compared to the isotype control.

Protocol 3: Calcium Mobilization (Flux) Assay

Principle: As CCR7 is a Gq/i-coupled receptor, ligand binding leads to the release of Ca2+ from intracellular stores into the cytoplasm. This assay uses a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that increases its fluorescence intensity upon binding to Ca2+, which can be measured in real-time.

Reagents and Materials:

- CCR7-expressing cells
- Assay Buffer (e.g., HBSS with 20 mM HEPES)
- Calcium-sensitive dye (e.g., Fluo-4 AM, Fluo-8)
- Probenecid (optional, an anion-transport inhibitor to improve dye retention in some cell lines).
- Recombinant human CCL19
- Fluorescence plate reader with kinetic reading and injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

- Cell Seeding: Seed cells into a 96-well or 384-well black, clear-bottom plate and culture overnight to form a confluent monolayer. For suspension cells, use appropriate V-bottom plates.
- Dye Loading: Prepare the dye loading solution according to the manufacturer's instructions, often containing the fluorescent dye and probenecid in assay buffer.
- Remove culture medium from the wells and add 100 μL of the dye loading solution.



- Incubation: Incubate the plate for 30-60 minutes at 37°C, 5% CO2, followed by a 30-minute incubation at room temperature to allow for de-esterification of the dye.
- Assay Measurement: Place the plate into the fluorescence plate reader set to the correct excitation/emission wavelengths for the dye.
- Baseline Reading: Record a stable baseline fluorescence for 15-30 seconds.
- Ligand Injection: The instrument automatically injects a specific volume of the CCL19 solution into the wells to achieve the desired final concentration.
- Kinetic Reading: Immediately after injection, continue to record the fluorescence intensity every 1-2 seconds for 2-3 minutes to capture the transient increase in intracellular calcium.
- Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. Dose-response curves can be generated by testing a range of CCL19 concentrations to determine the EC50.

Therapeutic Targeting of the CCR7/CCL19 Axis

The central role of this axis in immune cell trafficking makes it an attractive target for drug development.

- Autoimmunity and Inflammation: Inhibiting the CCR7/CCL19 axis could prevent the migration
 of pathogenic T cells and DCs to sites of inflammation or lymphoid organs, thereby
 dampening the immune response. For example, down-regulation of the CCR7/CCL19 axis in
 the skin is a critical event for clinical remission in psoriasis patients treated with TNF
 blockers.
- Cancer Metastasis: Many types of cancer cells, including those from breast cancer and melanoma, can hijack the CCR7/CCL19 pathway to metastasize to lymph nodes. Developing CCR7 antagonists or blocking antibodies could represent a strategy to prevent tumor dissemination.
- Vaccine Development & Immunotherapy: Conversely, leveraging this axis can enhance immune responses. Using CCL19 as a vaccine adjuvant can improve the recruitment of DCs and T cells to lymph nodes, boosting the generation of antigen-specific immunity.



Furthermore, selecting for CCR7+ DCs for use in DC-based cancer vaccines enhances their migration to lymph nodes and subsequent anti-tumor immune responses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. The Multi-Functional Roles of CCR7 in Human Immunology and as a Promising Therapeutic Target for Cancer Therapeutics PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCL19 and CCR7 Expression, Signaling Pathways, and Adjuvant Functions in Viral Infection and Prevention PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | CCL19 and CCR7 Expression, Signaling Pathways, and Adjuvant Functions in Viral Infection and Prevention [frontiersin.org]
- To cite this document: BenchChem. [Introduction: The Master Regulator of Immune Trafficking]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2820829#role-of-the-ccr7-ccl19-axis-in-adaptive-immunity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com